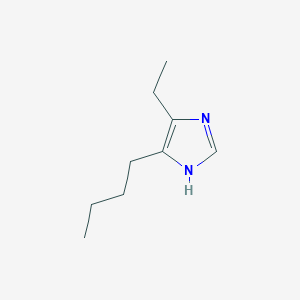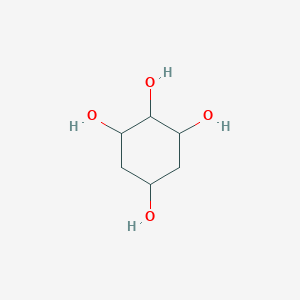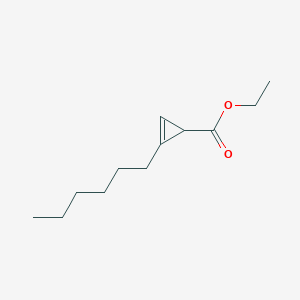![molecular formula C41H34N2O4 B14263828 Bis[(anthracen-9-yl)methyl] bis(3-cyanopropyl)propanedioate CAS No. 189084-28-4](/img/no-structure.png)
Bis[(anthracen-9-yl)methyl] bis(3-cyanopropyl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[(anthracen-9-yl)methyl] bis(3-cyanopropyl)propanedioate is a complex organic compound that features anthracene moieties. Anthracene is a polycyclic aromatic hydrocarbon known for its photophysical properties, making it a valuable component in various applications, particularly in the field of organic electronics and photonics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(anthracen-9-yl)methyl] bis(3-cyanopropyl)propanedioate typically involves the reaction of anthracene-9-carbaldehyde with a suitable diamine, followed by further functionalization. One common method involves the use of Suzuki coupling reactions, which are known for their efficiency in forming carbon-carbon bonds . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve large-scale Suzuki coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors could be advantageous for scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
Bis[(anthracen-9-yl)methyl] bis(3-cyanopropyl)propanedioate can undergo various chemical reactions, including:
Oxidation: The anthracene moieties can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bis[(anthracen-9-yl)methyl] bis(3-cyanopropyl)propanedioate has several scientific research applications:
Organic Electronics: The compound’s photophysical properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Chemosensors: Its ability to interact with metal ions makes it useful in the development of chemosensors for detecting metal ions like Zn²⁺ and Cu²⁺.
Fluorescent Probes: The compound can be used as a fluorescent probe in biological imaging due to its strong fluorescence.
Comparison with Similar Compounds
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
Bis[(anthracen-9-yl)methyl] bis(3-cyanopropyl)propanedioate is unique due to its dual anthracene moieties and the presence of nitrile groups, which enhance its photophysical properties and make it versatile for various applications. Compared to other anthracene derivatives, this compound offers a balance of stability and reactivity, making it suitable for advanced material science applications .
Properties
| 189084-28-4 | |
Molecular Formula |
C41H34N2O4 |
Molecular Weight |
618.7 g/mol |
IUPAC Name |
bis(anthracen-9-ylmethyl) 2,2-bis(3-cyanopropyl)propanedioate |
InChI |
InChI=1S/C41H34N2O4/c42-23-11-9-21-41(22-10-12-24-43,39(44)46-27-37-33-17-5-1-13-29(33)25-30-14-2-6-18-34(30)37)40(45)47-28-38-35-19-7-3-15-31(35)26-32-16-4-8-20-36(32)38/h1-8,13-20,25-26H,9-12,21-22,27-28H2 |
InChI Key |
IHSOAEZTIYZROX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2COC(=O)C(CCCC#N)(CCCC#N)C(=O)OCC4=C5C=CC=CC5=CC6=CC=CC=C64 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Phenyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14263767.png)

![Benzamide, N-[3-(4-nitrophenyl)-4-oxo-2-thiazolidinylidene]-](/img/structure/B14263775.png)

![1-({[(3-Phenoxyphenyl)methoxy]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14263787.png)

![Phosphonic acid, [1-(benzoylamino)-2-phenylethyl]-, dimethyl ester](/img/structure/B14263802.png)
![4-Cyano-3-fluorophenyl 4-[(pentyloxy)methyl]benzoate](/img/structure/B14263803.png)

![4,4'-(1-{4-[Bis(4-methylphenyl)amino]phenyl}ethane-1,1-diyl)diphenol](/img/structure/B14263817.png)
